molecular formula C11H17NO B1528939 N-(3-Methoxypropyl)-4-methylaniline CAS No. 174197-46-7

N-(3-Methoxypropyl)-4-methylaniline

Cat. No. B1528939
CAS RN: 174197-46-7
M. Wt: 179.26 g/mol
InChI Key: WIFQIYIZBFYSDV-UHFFFAOYSA-N
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Description

“N-(3-Methoxypropyl)acrylamide” is a laboratory chemical used in the synthesis of substances . It’s also known as “3-Methoxypropylamine” with a molecular formula of C4H11NO .


Synthesis Analysis

While specific synthesis methods for “N-(3-Methoxypropyl)-4-methylaniline” were not found, a process for preparing brinzolamide, which involves the reaction of a compound with 3-methoxy amino propane, was identified .


Molecular Structure Analysis

The molecular structure of “3-Methoxypropylamine” is represented by the formula CH3O(CH2)3NH2 . The molecular weight is 89.14 .


Chemical Reactions Analysis

In a study, the effect of lithium chloride (LiCl) on the dose–response performance of the N-(3-methoxypropyl)acrylamide polymer-gel dosimeter (NMPAGAT) was studied .


Physical And Chemical Properties Analysis

“3-Methoxypropylamine” has a vapor density of 3.07 (vs air), a vapor pressure of 20 mmHg at 30 °C, a refractive index n20/D of 1.417 (lit.), a boiling point of 117-118 °C/733 mmHg (lit.), and a density of 0.874 g/mL at 25 °C (lit.) .

Scientific Research Applications

Radiotherapy Dosimetry

N-(3-Methoxypropyl)-4-methylaniline derivatives are used in the formulation of polymer gel dosimeters. These dosimeters are crucial for measuring absorbed radiation doses during radiotherapy, ensuring accurate treatment delivery. The optical properties of these gels change upon irradiation, which can be measured to assess the dose delivered to the patient .

Safety and Handling Research

Research into the safety and handling of chemical compounds includes N-(3-Methoxypropyl)-4-methylaniline. Understanding its toxicological profile and developing appropriate safety measures is essential for its use in both laboratory and industrial settings .

Safety and Hazards

“N-(3-Methoxypropyl)acrylamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and poses a short-term (acute) and long-term (chronic) aquatic hazard (Category 2) . “3-Methoxypropylamine” is classified as flammable, corrosive to metals, acutely toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life .

Future Directions

The use of “N-(3-methoxypropyl)acrylamide” in polymer-gel dosimeters for radiotherapy dosimetry has been studied, and the addition of inorganic salt like LiCl has shown to improve the dose-response performance . This suggests potential future directions in enhancing the performance of such dosimeters.

Mechanism of Action

Target of Action

The primary targets of N-(3-Methoxypropyl)-4-methylaniline are currently unknown. This compound is a chemical reagent used in laboratory settings for the synthesis of substances

Action Environment

The action, efficacy, and stability of N-(3-Methoxypropyl)-4-methylaniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds, among others. For instance, a study on a similar compound, N-(3-Methoxypropyl)acrylamide, found that its dose-response performance in a polymer-gel dosimeter improved with the addition of lithium chloride, indicating that the presence of certain inorganic salts can influence its behavior .

properties

IUPAC Name

N-(3-methoxypropyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)12-8-3-9-13-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFQIYIZBFYSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxypropyl)-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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